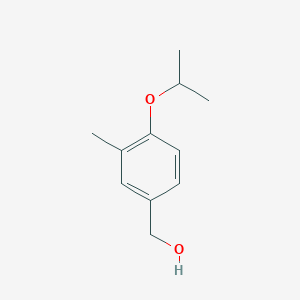
(1-(tert-Butoxycarbonyl)-5-Formyl-1H-indol-2-yl)boronsäure
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C14H16BNO5 and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Boronsäuren und ihre Derivate haben in der medizinischen Chemie zunehmend an Bedeutung gewonnen . Sie haben verschiedene Aktivitäten gezeigt, wie z. B. Antikrebs-, antibakterielle, antivirale Aktivität und sogar ihre Anwendung als Sensoren und Abgabesysteme . Die Einführung einer Boronsäuregruppe in bioaktive Moleküle hat gezeigt, dass Selektivität, physikalisch-chemische und pharmakokinetische Eigenschaften modifiziert werden, wodurch die bereits bestehenden Aktivitäten verbessert werden .
Synthetische Chemie
Die Anwendung dieser Verbindungen in der synthetischen Chemie beruht auf ihrer vielseitigen Reaktivität, Stabilität und geringen Toxizität . Bei der Wirkstoffentwicklung wird Boronsäure weiter zu Borsäure abgebaut, einer „grünen Verbindung“, die vom Körper ausgeschieden wird .
Trifluormethylierung
Ähnliche Verbindungen wurden bei der kupferkatalysierten Trifluormethylierung eingesetzt . Dieser Prozess ist wichtig für die Synthese verschiedener Pharmazeutika und Agrochemikalien.
Benzylierung
Palladium-katalysierte Benzylierung ist eine weitere Anwendung, bei der ähnliche Verbindungen eingesetzt wurden . Diese Reaktion ist nützlich für die Synthese verschiedener organischer Verbindungen.
Homokupplungsreaktionen
Homokupplungsreaktionen sind ein weiterer Bereich, in dem ähnliche Verbindungen eingesetzt wurden . Diese Reaktionen sind wichtig für die Synthese von Biarylen, die wichtige Strukturbestandteile in vielen Pharmazeutika und Naturprodukten sind.
Synthese von Hydroxychinonen
Ähnliche Verbindungen wurden bei der Synthese von Hydroxychinonen über Suzuki-Miyaura-Kupplung von Phenyliodoniumyliden von Hydroxychinonen eingesetzt .
Eigenschaften
IUPAC Name |
[5-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-5-4-9(8-17)6-10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAFVRASZKNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723272 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-54-2 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)
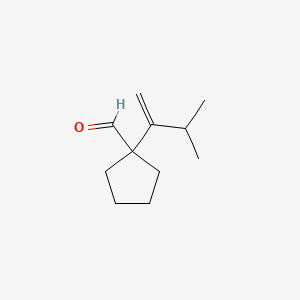
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1507056.png)
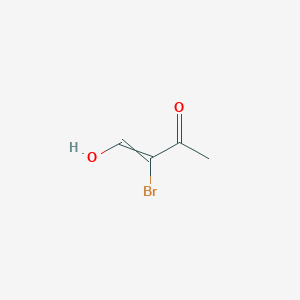
![5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1507062.png)
![6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]](/img/structure/B1507065.png)
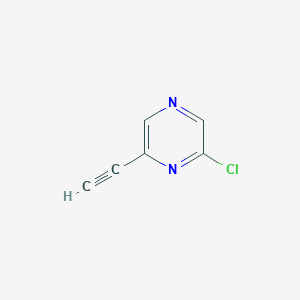
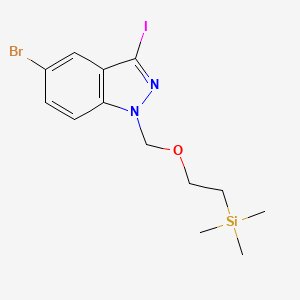
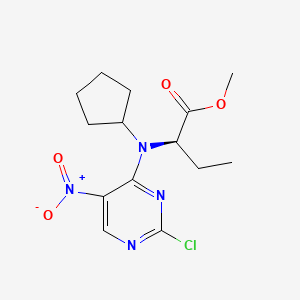

![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
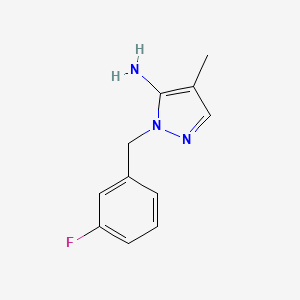
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
